Cas no 162922-29-4 (2-(2,4-dimethoxyphenoxy)acetic acid)
2-(2,4-dimethoxyphenoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, (2,4-dimethoxyphenoxy)-
- 2-(2,4-dimethoxyphenoxy)acetic acid
- SCHEMBL25685569
- 162922-29-4
- EN300-1856143
-
- Inchi: 1S/C10H12O5/c1-13-7-3-4-8(9(5-7)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
- InChI Key: NSRFVPWMYUHUHQ-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1C=CC(=CC=1OC)OC
Computed Properties
- Exact Mass: 212.06846
- Monoisotopic Mass: 212.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 65Ų
Experimental Properties
- PSA: 64.99
2-(2,4-dimethoxyphenoxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856143-0.05g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1856143-0.1g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1856143-0.25g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1856143-0.5g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1856143-1.0g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 1g |
$842.0 | 2023-06-02 | ||
| Enamine | EN300-1856143-2.5g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1856143-5.0g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 5g |
$2443.0 | 2023-06-02 | ||
| Enamine | EN300-1856143-10.0g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 10g |
$3622.0 | 2023-06-02 | ||
| Enamine | EN300-1856143-1g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1856143-5g |
2-(2,4-dimethoxyphenoxy)acetic acid |
162922-29-4 | 5g |
$1821.0 | 2023-09-18 |
2-(2,4-dimethoxyphenoxy)acetic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(2,4-dimethoxyphenoxy)acetic acid
Introduction to 2-(2,4-Dimethoxyphenoxy)Acetic Acid (CAS No. 162922-29-4)
2-(2,4-Dimethoxyphenoxy)acetic acid, also known by its CAS number 162922-29-4, is a versatile organic compound with significant applications in various fields. This compound has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and material sciences. The structure of 2-(2,4-dimethoxyphenoxy)acetic acid consists of a phenoxy group substituted with two methoxy groups at the 2 and 4 positions, connected to an acetic acid moiety. This configuration imparts the compound with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications.
Recent studies have highlighted the potential of 162922-29-4 as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel drugs targeting specific biological pathways. The compound's ability to act as a building block for more complex structures has been leveraged in medicinal chemistry to design agents with improved pharmacokinetic profiles. Furthermore, its application in agrochemicals has been explored for its potential as a herbicide or plant growth regulator.
The synthesis of 163007-58-3 involves a multi-step process that typically begins with the preparation of the phenoxy intermediate. This is followed by esterification or acetylation steps to introduce the acetic acid group. The optimization of these steps has been a focus of recent research, with chemists seeking to improve yield and reduce production costs. Innovations in catalysis and reaction conditions have significantly enhanced the efficiency of this synthesis pathway.
In terms of applications, 163007-58-3 has shown promise in materials science as well. Its ability to form stable polymers or copolymers makes it a candidate for use in advanced materials such as biodegradable plastics or high-performance coatings. Additionally, its role in nanotechnology applications is being investigated, particularly in the development of drug delivery systems where controlled release mechanisms are critical.
The environmental impact and safety profile of CAS No. 163007-58-3 have also been subjects of recent research. Studies are being conducted to assess its biodegradability and potential toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring sustainable use and minimizing ecological risks associated with its production and application.
In conclusion, CAS No. 163007-58-3, or 163007-58-3, stands out as a compound with multifaceted applications across various industries. Its unique chemical structure and versatile properties make it an invaluable tool in modern chemistry and material science. As research continues to uncover new uses and optimize existing applications, the significance of this compound is expected to grow further.
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